molecular formula C21H19F2N5O2 B2474804 7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725219-37-4

7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2474804
CAS No.: 725219-37-4
M. Wt: 411.413
InChI Key: IRLRZUNSZHPSPV-UHFFFAOYSA-N
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Description

7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H19F2N5O2 and its molecular weight is 411.413. The purity is usually 95%.
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Properties

IUPAC Name

7-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O2/c1-12-5-3-4-6-16(12)27-19(29)17-13(2)26-21-24-11-25-28(21)18(17)14-7-9-15(10-8-14)30-20(22)23/h3-11,18,20H,1-2H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLRZUNSZHPSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)OC(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-(difluoromethoxy)phenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies and structure-activity relationship (SAR) analyses.

  • Molecular Formula : C20H17F2N5O2
  • Molecular Weight : 397.386 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Compounds in the triazolo[1,5-a]pyrimidine class have been shown to inhibit specific enzymes involved in cancer progression and neurodegenerative diseases. For instance, certain derivatives exhibit selective inhibition of β-secretase (BACE1), which is crucial in the formation of amyloid plaques associated with Alzheimer's disease .
  • Anticancer Activity : The compound's structure suggests potential anticancer properties. In vitro studies have demonstrated that similar triazole derivatives can induce apoptosis in various cancer cell lines by modulating pathways related to cell survival and proliferation .

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of triazolo[1,5-a]pyrimidine derivatives against different cancer cell lines. Notable findings include:

  • Colon Carcinoma : One study reported that triazole derivatives showed significant cytotoxicity against HCT-116 colon carcinoma cells with an IC50 value of approximately 6.2 μM .
  • Breast Cancer : Compounds similar to the target compound exhibited IC50 values of 27.3 μM against T47D breast cancer cells .

Neurological Activity

The compound's potential as a neuroprotective agent has been explored due to its ability to inhibit β-secretase:

  • Alzheimer's Disease Models : Inhibition of β-secretase leads to decreased production of amyloid-beta peptides, which are implicated in Alzheimer's pathology. This suggests a promising avenue for therapeutic development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Difluoromethoxy Group : The presence of the difluoromethoxy group enhances lipophilicity and may improve cellular uptake.
  • Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring can significantly affect potency and selectivity for biological targets.

Case Studies and Research Findings

StudyCell LineIC50 ValueBiological Activity
Study 1HCT-116 (Colon Carcinoma)6.2 μMCytotoxicity
Study 2T47D (Breast Cancer)27.3 μMCytotoxicity
Study 3NeuroblastomaNot specifiedNeuroprotection through BACE1 inhibition

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in antiviral therapy:

  • Inhibition of Influenza Virus : A compound structurally similar to the target compound demonstrated significant inhibition of the PA-PB1 interaction crucial for influenza virus replication, with effective IC50 values indicating non-toxic concentrations for cellular systems .
  • Mechanism of Action : The antiviral activity is attributed to the disruption of viral protein interactions essential for replication, validated through ELISA assays and plaque reduction assays.

Anticancer Applications

The compound has also been investigated for its anticancer properties:

  • MDM2-p53 Interaction Inhibition : Triazolo-pyrimidine derivatives have shown promise in inhibiting the MDM2-p53 protein-protein interaction, a critical pathway in many cancers. This inhibition can lead to reactivation of p53, promoting apoptosis in cancer cells .
  • Cell Line Studies : Experimental data indicate that these compounds exhibit cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Activity

The compound's structural characteristics contribute to its antimicrobial properties:

  • Broad-Spectrum Activity : Similar triazolo-pyrimidine compounds have been reported to possess antibacterial and antifungal activities, making this class of compounds a candidate for further exploration in treating infectious diseases .
  • Mechanistic Insights : Studies suggest that these compounds may interfere with bacterial DNA synthesis or disrupt cellular membranes, although specific mechanisms need further elucidation for this particular derivative.
Activity TypeTargetIC50 (µM)Remarks
AntiviralInfluenza Virus< 10Significant inhibition observed
AnticancerMDM2-p53 Interaction< 5Promotes apoptosis in cancer cells
AntimicrobialVarious Bacteria/Fungi< 20Broad-spectrum activity

Case Study 1: Antiviral Efficacy

A study conducted on a closely related compound demonstrated an IC50 value of 0.047 µM against Plasmodium DHODH, indicating strong potential as an antiviral agent. This establishes a precedent for exploring similar derivatives in combating viral infections effectively .

Case Study 2: Cancer Cell Line Testing

In vitro testing on cancer cell lines revealed that derivatives of the triazolo-pyrimidine scaffold can induce significant cell death at concentrations as low as 5 µM. The mechanism was linked to the reactivation of p53 pathways, highlighting their therapeutic potential against tumors expressing high levels of MDM2 .

Chemical Reactions Analysis

Carboxamide Group

  • Hydrolysis : Under acidic (HCl, 80°C) or basic (NaOH, 70°C) conditions, the carboxamide undergoes hydrolysis to yield the corresponding carboxylic acid.

    • Example :

      R-CONHR’H2O/H+or OHR-COOH+R’NH2\text{R-CONHR'} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-}\text{R-COOH} + \text{R'NH}_2

      Yields: 75–85% in ethanol/water mixtures .

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2_2CO3_3 to form N-alkylated derivatives.

Triazolo[1,5-a]Pyrimidine Core

  • Electrophilic Substitution : The pyrimidine ring undergoes nitration or sulfonation at the 5- and 7-positions under mild conditions .

  • Oxidation : Reacts with H2_2O2_2/AcOH to form N-oxide derivatives .

Difluoromethoxy Group

  • Stability : Resists hydrolysis under acidic/basic conditions due to the electron-withdrawing effect of fluorine .

  • Radical Reactions : Participates in photoinduced C–F bond cleavage reactions under UV light .

Catalytic and Solvent Effects

The use of TMDP as a catalyst enhances reaction efficiency by:

  • Acting as a hydrogen-bond donor to activate carbonyl groups .

  • Facilitating dehydration steps in cyclization .

Comparative Catalytic Performance :

CatalystSolventTemperature (°C)Yield (%)
TMDPH2_2O/EtOH6592
p-TsOHEtOH8085
NoneH2_2O100<10

Data synthesized from .

Microwave-Assisted Modifications

Microwave irradiation (150 W, 120°C) reduces reaction time from 24 h to 30 minutes for analogous triazolo[1,5-a]pyrimidines . Applications include:

  • Sonogashira Coupling : Introduction of alkynyl groups at the 7-position using Pd(PPh3_3)4_4 .

  • Suzuki-Miyaura Cross-Coupling : Functionalization with aryl boronic acids .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (DSC analysis) .

  • Photodegradation : Forms defluorinated byproducts under prolonged UV exposure .

Biological Activity and Derivatives

While beyond the scope of chemical reactions, the carboxamide moiety’s interaction with biological targets (e.g., influenza polymerase PA-PB1 interface) underscores its potential for structure-activity relationship (SAR) studies . Common derivatives include:

  • N-Methylcarboxamides (enhanced lipophilicity).

  • Ester Prodrugs (improved bioavailability) .

Q & A

Q. Answer :

  • Polar groups : The difluoromethoxy group improves aqueous solubility via hydrogen bonding .
  • Aromatic substitutions : o-Tolyl enhances lipophilicity, aiding membrane penetration .
  • Carboxamide moiety : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .

Advanced: How to address inconsistencies in reported biological activities?

Answer :
Contradictions may stem from:

  • Purity variations : Validate compound purity (>95%) via HPLC before assays .
  • Assay conditions : Standardize pH, temperature, and co-solvents (e.g., DMSO concentration) .
  • Metabolic stability : Compare results across cell lines with varying CYP450 expression .

Advanced: What computational tools predict this compound’s mechanism of action?

Q. Answer :

  • Molecular dynamics (MD) : Simulate interactions with targets like kinases or GPCRs .
  • QSAR models : Correlate substituent electronegativity with inhibitory potency .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.